![molecular formula C27H26ClN3O5S B2457091 N-(1,3-benzodioxol-5-ylmethyl)-6-[1-(2-chlorobenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide CAS No. 866013-34-5](/img/no-structure.png)
N-(1,3-benzodioxol-5-ylmethyl)-6-[1-(2-chlorobenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide
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Overview
Description
The compound contains several functional groups, including a benzodioxole, a dihydrothienopyrimidinone, and an amide group. These groups suggest that the compound may have interesting biological activity, but without specific research, it’s hard to say for sure .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the benzodioxole and dihydrothienopyrimidinone rings, followed by the coupling of these two components via an amide bond .Molecular Structure Analysis
The molecular structure of the compound, as suggested by its name, is quite complex. It contains a benzodioxole ring attached to a hexanamide chain, which is in turn attached to a dihydrothienopyrimidinone ring. The presence of these rings and the amide group suggest potential for interesting chemical properties and reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. The presence of aromatic rings and an amide group in this compound suggest that it may have significant polarity and potential for hydrogen bonding .Mechanism of Action
Safety and Hazards
Future Directions
properties
CAS RN |
866013-34-5 |
---|---|
Molecular Formula |
C27H26ClN3O5S |
Molecular Weight |
540.03 |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-6-[1-[(2-chlorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]hexanamide |
InChI |
InChI=1S/C27H26ClN3O5S/c28-20-7-4-3-6-19(20)16-31-21-11-13-37-25(21)26(33)30(27(31)34)12-5-1-2-8-24(32)29-15-18-9-10-22-23(14-18)36-17-35-22/h3-4,6-7,9-11,13-14H,1-2,5,8,12,15-17H2,(H,29,32) |
InChI Key |
XJQHJHIOWNAGQX-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CCCCCN3C(=O)C4=C(C=CS4)N(C3=O)CC5=CC=CC=C5Cl |
solubility |
not available |
Origin of Product |
United States |
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